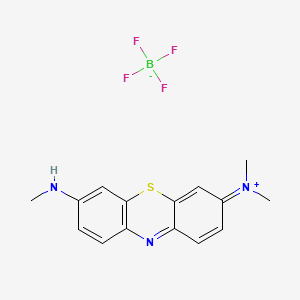

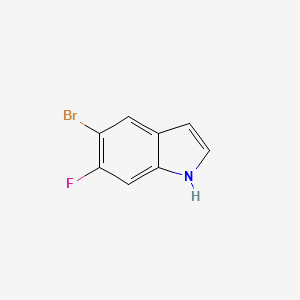

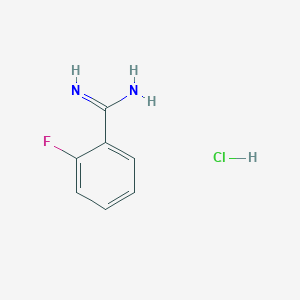

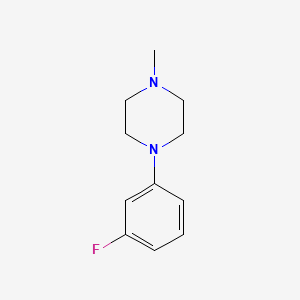

![molecular formula C6H3Br2N3 B1339906 3,5-Dibromoimidazo[1,2-a]pyrazine CAS No. 63744-21-8](/img/structure/B1339906.png)

3,5-Dibromoimidazo[1,2-a]pyrazine

Overview

Description

3,5-Dibromoimidazo[1,2-a]pyrazine is a chemical compound that serves as a key intermediate in the synthesis of various imidazo[1,2-a]pyrazine derivatives. These derivatives are of significant interest due to their potential pharmacological activities, particularly as kinase inhibitors, which are important in the treatment of various diseases including cancer .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives can be achieved through the Groebke-Blackburn-Bienaymé multicomponent reaction, which involves the cyclisation of an aminopyrazine, an aldehyde, and an isocyanide . This method has been scaled up industrially, demonstrating its efficiency and applicability for producing various 3-aminoimidazo[1,2-a]pyrazines . Additionally, a series of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, which are closely related to the target compound, have been synthesized from 2-amino-3,5-dibromopyrazine, showcasing the versatility of dibromopyrazine derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazine derivatives has been studied using various spectroscopic techniques. For instance, the 13C NMR chemical shifts and coupling constants of imidazo[1,2-a]pyrazine and its derivatives have been reported, providing insights into the electronic environment of the molecule and aiding in the study of nucleophilic substitution reactions . X-ray crystallography has also been employed to determine the structure of related compounds, such as diimidazo-[1,5-a:1',5'-d]pyrazinediones, which further contributes to the understanding of the structural aspects of this class of compounds .

Chemical Reactions Analysis

The chemical reactivity of 3,5-dibromoimidazo[1,2-a]pyrazine is highlighted by its participation in nucleophilic substitution reactions. For example, the substitution of the bromo groups by a methoxy group has been studied, demonstrating the compound's utility in synthesizing more complex molecules . The ability to undergo such reactions makes 3,5-dibromoimidazo[1,2-a]pyrazine a valuable building block in organic synthesis.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3,5-dibromoimidazo[1,2-a]pyrazine are not detailed in the provided papers, the properties of related imidazo[1,2-a]pyrazine derivatives can be inferred. These compounds are typically solid at room temperature and their solubility, melting points, and other physical properties are likely to be influenced by the nature of the substituents on the imidazo[1,2-a]pyrazine core . The chemical properties, such as reactivity and stability, are also determined by the substitution pattern on the imidazo[1,2-a]pyrazine scaffold .

Scientific Research Applications

Nucleophilic Substitution Studies

- The chemical shifts and coupling constants of imidazo[1,2-a]pyrazine derivatives, including 3,5-dibromoimidazo[1,2-a]pyrazine, have been analyzed to understand nucleophilic substitution reactions. This study provides insights into the reactivity of this compound in various chemical processes (Bonnet, Sablayrolles, & Chapat, 1984).

Synthetic Applications in Drug Development

- 3-Aminoimidazo[1,2-a]pyrazine, a related scaffold to 3,5-dibromoimidazo[1,2-a]pyrazine, is noted for its presence in many drugs. It can be synthesized efficiently through a Groebke–Blackburn–Bienaymé multicomponent reaction, demonstrating its utility in drug synthesis and pharmaceutical chemistry (Baenziger, Durantie, & Mathes, 2017).

Chemiluminescent Properties

- A series of compounds derived from 2-amino-3,5-dibromopyrazine, a close relative of 3,5-dibromoimidazo[1,2-a]pyrazine, exhibit chemiluminescent properties. This highlights potential applications in bioimaging and analytical chemistry (Adamczyk et al., 2003).

Potential in Kinase Inhibition

- Imidazo[1,2-a]pyrazine derivatives have been explored as inhibitors of checkpoint kinases (CHK1) and other kinases, indicating their potential in cancer therapy and biochemical research (Matthews et al., 2010).

Multifarious Biological Activities

- The imidazo[1,2-a]pyrazine scaffold demonstrates a wide range of biological activities. This review article consolidates the developments in synthetic methods and illustrates the reactivity and diverse biological applications of compounds like 3,5-dibromoimidazo[1,2-a]pyrazine (Goel, Luxami, & Paul, 2015).

Catalytic Applications

- Some studies have explored the catalytic properties of imidazo[1,2-a]pyrazine derivatives, potentially including 3,5-dibromoimidazo[1,2-a]pyrazine, in various organic transformations (Wasselle, 1939).

Antimicrobial Activity

- Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, related to 3,5-dibromoimidazo[1,2-a]pyrazine, have been synthesized and exhibited promising antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Jyothi & Madhavi, 2019).

Kinase Inhibitor Synthesis

- The synthesis of 3,8-diaminoimidazo[1,2-a]pyrazines, which are structurally related to 3,5-dibromoimidazo[1,2-a]pyrazine, has been developed for potential use as protein kinase inhibitors, indicating their importance in drug discovery and development (Guasconi et al., 2011).

Future Directions

Imidazopyridines, which include 3,5-Dibromoimidazo[1,2-a]pyrazine, have been the subject of significant research due to their wide range of biological activities . Future research may focus on the development of eco-friendly synthesis methods, exploration of new biological activities, and the design of new drugs based on the imidazopyridine scaffold .

properties

IUPAC Name |

3,5-dibromoimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-4-1-9-3-6-10-2-5(8)11(4)6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTHYCYGHSMBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=CN=C2C=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10557434 | |

| Record name | 3,5-Dibromoimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromoimidazo[1,2-a]pyrazine | |

CAS RN |

63744-21-8 | |

| Record name | 3,5-Dibromoimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10557434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.